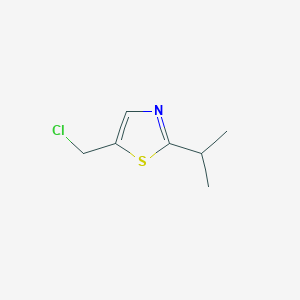
Cerium(III) acetate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) acetate hydrate is used in thin film buffer layers suitable for high κ dielectrics by the sol-gel route. It is also used as a catalyst for the auto-oxidation of cresols .
Synthesis Analysis
Cerium(III) acetate hydrate can be prepared by reacting cerium(III) carbonate and 50% acetic acid in an aqueous solution . Possible pathways for the synthesis of nanoceria could be: (i) oxidation of alcohols into carboxylic acids mediated by ozone and cerium ions, (ii) oxidation of Ce 3+ to Ce 4+ by ozone in the presence of acids, and (iii) formation and decomposition of complex polymer network that was made from cerium ions, alcohols, and carboxylates .Molecular Structure Analysis
The molecular formula of Cerium(III) acetate hydrate is C6H11CeO7 . The average mass is 335.263 Da and the monoisotopic mass is 334.955902 Da .Chemical Reactions Analysis
Cerium(III) acetate hydrate is used in the synthesis of CeO2 nanoparticles . Its thermal decomposition at 310 °C will generate basic cerium(III) acetate, which will be further decomposed to obtain Ce2O2CO3 (a basic carbonate), and continued heating generates CeO2 and CO .Physical And Chemical Properties Analysis
Cerium(III) acetate hydrate is a white powder that is soluble in water. Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C . It is soluble in water and ethanol in its anhydrous form (its hydrate is insoluble in ethanol), easily soluble in pyridine, and insoluble in acetone .Scientific Research Applications
- Cerium(III) acetate hydrate serves as a catalyst in various chemical reactions. Notably, it catalyzes the liquid-phase auto-oxidation of cresols when combined with bromide ions . This property makes it valuable for oxidation processes in organic synthesis and environmental remediation.
- Researchers utilize cerium(III) acetate hydrate as a starting material for the synthesis of cerium dioxide (CeO₂) nanoparticles . These nanoparticles find applications in catalysis, fuel cells, and as UV absorbers due to their unique electronic and optical properties.
- Researchers use cerium(III) acetate hydrate to create thin film buffer layers suitable for high dielectric constant (κ) materials via the sol-gel route . These buffer layers enhance the performance of electronic devices, such as capacitors and memory devices.
Catalysis and Oxidation Reactions
Nanoparticle Synthesis
Thin Film Buffer Layers
Mechanism of Action
Target of Action
Cerium(III) acetate xhydrate, also known as acetic acid;cerium;hydrate, is a catalyst that primarily targets the oxidation reactions . It interacts with specific functional groups in reactants, thereby enabling the formation of intermediate species that are key to synthesizing desired products .
Mode of Action
Cerium(III) acetate xhydrate facilitates transformations by interacting with specific functional groups in reactants, thereby enabling the formation of intermediate species that are key to synthesizing desired products . It is known to catalyze the liquid-phase auto-oxidation of cresols .
Biochemical Pathways
It is known to play a role in the oxidation reactions, particularly in promoting efficiency and specificity in chemical transformations .
Pharmacokinetics
It is known that cerium(iii) acetate xhydrate is soluble in water and ethanol in its anhydrous form .
Result of Action
The molecular and cellular effects of Cerium(III) acetate xhydrate’s action primarily involve the transformation of substrates into their respective products through oxidation reactions . It is also used as a starting material for the synthesis of CeO2 nanoparticles .
Action Environment
The action, efficacy, and stability of Cerium(III) acetate xhydrate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of water and ethanol . .
Safety and Hazards
Cerium(III) acetate hydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam .
- “Synthesis and characterization of nanoceria for electrochemical sensing applications” discusses synthesis methods, and the recent applications employing CeO2-NPs for electrochemical detection of various analytes .
- “Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis” discusses the thermal decomposition of cerium(III) acetate hydrate .
properties
IUPAC Name |
acetic acid;cerium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYKETINUFVYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Ce] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CeO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)




![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
